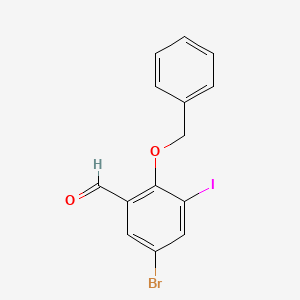

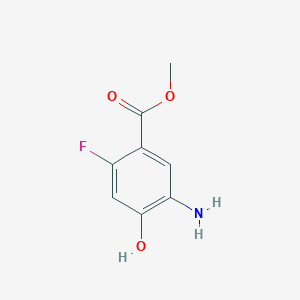

![molecular formula C13H18BN3O2 B2554478 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine CAS No. 1809889-70-0](/img/structure/B2554478.png)

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an organic intermediate with borate and sulfonamide groups . It is a solid substance .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is stable at room temperature . It is often used in the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid substance . The molecular weight is 220.08 . The empirical formula is C11H17BN2O2 .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been identified as versatile for the design of kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This structural motif typically binds to the hinge region of kinases, supporting its role in developing potent and selective kinase inhibitors. Its utility stems from its resemblance to both pyrrolo[2,3-b]pyridine and indazole, allowing it to achieve multiple kinase binding modes, which is advantageous in drug discovery (Wenglowsky, 2013).

Heterocyclic Chemistry and Drug Design

The chemistry of pyrazolo[3,4-b]pyridine and related heterocycles is integral to medicinal chemistry and drug design due to their structural diversity and biological activity. These compounds serve as key scaffolds in the development of therapeutic agents with a broad range of medicinal properties, including anticancer, anti-inflammatory, and CNS agents. The structure-activity relationship (SAR) studies of these scaffolds continue to be a rich area for exploration in the quest for new therapeutic agents (Cherukupalli et al., 2017).

Synthetic Pathways and Catalysis

Research into the synthesis of pyranopyrimidine scaffolds, closely related to pyrazolo[3,4-b]pyridines, highlights the application of hybrid catalysts in developing these compounds. The use of various catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the importance of these heterocyclic compounds in medicinal chemistry and their broader synthetic applications (Parmar et al., 2023).

Metabotropic Glutamate Receptor Antagonists

The pyrazolo[3,4-b]pyridine derivative MPEP, a metabotropic glutamate receptor 5 (mGluR5) antagonist, highlights the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in neurodegeneration, addiction, anxiety, and pain management. This example demonstrates the utility of heterocyclic compounds in addressing various CNS disorders, although it's noted that MPEP may have non-specific actions, including inhibition of NMDA receptors (Lea & Faden, 2006).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, the organoboron compound (in this case, our compound) transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that suzuki–miyaura coupling reactions, in which this compound may participate, are integral to the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways .

Result of Action

As a potential reagent in Suzuki–Miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Factors such as temperature, ph, and the presence of a metal catalyst can significantly impact the efficiency of suzuki–miyaura coupling reactions .

Safety and Hazards

Zukünftige Richtungen

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Eigenschaften

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9-8-17(5)16-11(9)15-7-10/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZJRKLLGMMELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

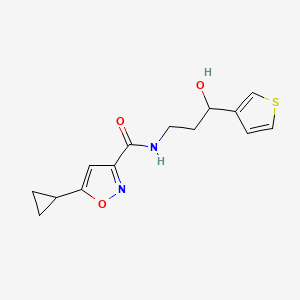

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2554398.png)

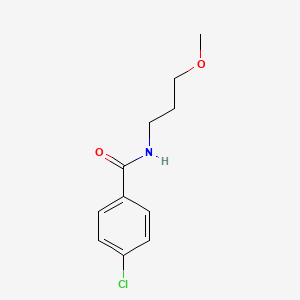

![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B2554401.png)

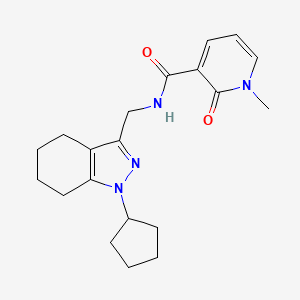

![Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2554404.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2554408.png)

![ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2554410.png)

![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2554411.png)

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)

![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2554416.png)